methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate
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Overview
Description
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-propyl-1H-pyrazol-5(4H)-one under basic conditions to form the intermediate 1-(4-fluorophenyl)-5-oxo-3-propyl-4,5-dihydro-1H-pyrazole. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Shares a similar benzoate ester structure but differs in the substitution pattern on the aromatic ring.
Methyl 2-fluorobenzoate: Contains a fluorophenyl group but lacks the pyrazole ring and other functional groups present in the target compound.
Uniqueness
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE is unique due to its combination of a fluorophenyl group, pyrazole ring, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H20FN3O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H20FN3O3/c1-3-6-19-17(13-23-18-8-5-4-7-16(18)21(27)28-2)20(26)25(24-19)15-11-9-14(22)10-12-15/h4-5,7-13,24H,3,6H2,1-2H3 |
InChI Key |
CBLKKUCLRKDHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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